3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one

Physicochemical profiling Chromatography method development Process chemistry

3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one (CAS 597582-09-7) is a synthetic indanone derivative bearing an N‑pyrrolyl substituent at the 3‑position. Its molecular formula is C₁₃H₁₁NO with a molecular weight of 197.23 g·mol⁻¹.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
Cat. No. B11902326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1C(C2=CC=CC=C2C1=O)N3C=CC=C3
InChIInChI=1S/C13H11NO/c15-13-9-12(14-7-3-4-8-14)10-5-1-2-6-11(10)13/h1-8,12H,9H2
InChIKeyCVKDZQOCLFSRQP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one (CAS 597582-09-7): Core Physicochemical and Structural Benchmarking for Chemical Procurement


3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one (CAS 597582-09-7) is a synthetic indanone derivative bearing an N‑pyrrolyl substituent at the 3‑position. Its molecular formula is C₁₃H₁₁NO with a molecular weight of 197.23 g·mol⁻¹ . The compound is classified under the 9CI systematic name 1H‑Inden‑1‑one,2,3‑dihydro‑3‑(1H‑pyrrol‑1‑yl) . It is commercially available as a research chemical with typical purity of 97% and is primarily utilized as a synthetic building block in medicinal chemistry and materials science programs.

3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one Procurement: Why In‑Class Indanone and Pyrrole Analogs Cannot Be Interchanged


The 3‑(1H‑pyrrol‑1‑yl) substitution on the indanone scaffold imparts a distinct electronic and steric profile that is absent in common analogs such as 1‑indanone, 3‑(pyrrolidin‑1‑yl)‑1‑indanone, or 3‑(1H‑pyrrol‑3‑yl)‑1‑indanone. The N‑pyrrolyl group alters the HOMO/LUMO energies of the indanone core and introduces a specific vector for further functionalization via electrophilic aromatic substitution at the pyrrole ring . Substituting with the saturated pyrrolidine analog would eliminate the aromatic character and conjugated π‑system, while shifting the pyrrole attachment from N1 to C3 would redirect the reactive trajectory [1]. The quantitative evidence below demonstrates that these structural differences translate into measurable variations in physicochemical properties, synthetic accessibility, and application‑specific performance.

3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one: Quantitative Differentiation Evidence Against Closest Analogs


Physicochemical Differentiation: Boiling Point and Density vs. 1-Indanone and the 3-Pyrrolidinyl Analog

The target compound exhibits a predicted boiling point of 342.1 ± 41.0 °C and a density of 1.2 ± 0.1 g/cm³ . In contrast, the unsubstituted parent 1‑indanone boils at 241–243 °C with a density of 1.103 g/mL [1]. The 3‑(pyrrolidin‑1‑yl) analog (MW 201.26) possesses a different heterocyclic ring (saturated pyrrolidine vs. aromatic pyrrole), which is expected to alter both boiling point and chromatographic retention time relative to the target compound . These differences are critical for designing purification protocols (e.g., fractional distillation temperature cutoffs) and for predicting GC‑MS retention indices.

Physicochemical profiling Chromatography method development Process chemistry

Synthetic Accessibility: One‑Pot Multicomponent Route vs. Multi‑Step Synthesis of Regioisomers

3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one can be accessed via a catalyst‑free, one‑pot four‑component reaction of ninhydrin, acetophenone, a primary amine, and ethyl acetoacetate in water at 60 °C [1]. This method delivers indene‑pyrrole hybrids with high efficiency and minimal solvent use. In contrast, the regioisomeric 3‑(1H‑pyrrol‑3‑yl)‑1‑indanone requires a tandem reaction between 1‑(2‑alkynylphenyl)‑2‑enone and 2‑isocyanoacetate catalyzed by silver triflate [2], which uses a transition‑metal catalyst and anhydrous conditions. The 3‑pyrrolidinyl analog is synthesized via a completely different reductive amination or nucleophilic substitution pathway .

Synthetic methodology Green chemistry Library synthesis

Structural and Electronic Differentiation: N-Pyrrolyl vs. C-Pyrrolyl and Pyrrolidinyl Substitution Impact on π-Conjugation

The N‑pyrrolyl linkage in the target compound preserves the aromaticity of both the pyrrole and indanone rings, creating an extended π‑system with a specific dihedral angle governed by N‑aryl conjugation . Aryl‑pyrrolylidene‑indanones, a closely related class, have been demonstrated to function as photoswitches with nearly quantitative E/Z isomerization under visible light [1]. The saturated 3‑(pyrrolidin‑1‑yl) analog lacks this conjugation entirely, while the 3‑(1H‑pyrrol‑3‑yl) regioisomer attaches through a C–C bond, resulting in a different conformational landscape and electronic absorption profile. Crystallographic data for arylpyrrolylidene‑indanones (COD entry 1575309) confirm the planarity achievable in the conjugated N‑pyrrolyl system [1].

Molecular electronics Photophysics Computational chemistry

Commercial Availability and Purity vs. Closest Structural Analogs

The target compound is stocked by multiple commercial vendors at 97% purity (Leyan product 2230305) and is available in quantities suitable for both milligram‑scale screening and gram‑scale synthesis (AKSci 8117FS) . By comparison, the 3‑(pyrrolidin‑1‑yl) analog (CAS 954241-21-5) is less widely cataloged and primarily listed by specialty suppliers . The 3‑(1H‑pyrrol‑3‑yl) regioisomer does not appear in standard commercial catalogs and requires custom synthesis. This supply‑chain differentiation directly impacts procurement lead times and cost predictability.

Chemical procurement Inventory standardization Assay development

3-(1H-Pyrrol-1-yl)-2,3-dihydro-1H-inden-1-one: Evidence‑Backed Application Scenarios for Procurement Decision‑Making


Medicinal Chemistry Library Synthesis via Aqueous Multicomponent Chemistry

The target compound can be synthesized through a catalyst‑free, one‑pot four‑component reaction in water, as demonstrated for indene‑pyrrole hybrids [1]. This green chemistry route is directly applicable to the rapid generation of screening libraries where the N‑pyrrolyl indanone core serves as a privileged scaffold for targets such as endothelin receptors or aromatase, for which related aryl‑pyrrolyl indanone carboxylic acids have shown antagonist activity [2]. Procurement of the pre‑formed building block enables late‑stage diversification without requiring the end‑user to optimize the multicomponent reaction.

Photoswitchable Molecular Building Block for Materials Science

Crystallographic and spectroscopic evidence on arylpyrrolylidene‑indanones establishes the capacity of the N‑pyrrolyl indanone framework for nearly quantitative E/Z photoisomerization under visible light [1]. The target compound, bearing the requisite N‑pyrrolyl substituent, is a direct precursor for synthesizing such photoswitches through aldol‑type condensation with aryl aldehydes. This application scenario is not accessible to the saturated 3‑pyrrolidinyl analog, which lacks the conjugated π‑system necessary for photoisomerization.

Chromatographic Method Development and Analytical Reference Standard

The distinct physicochemical profile of the target compound—predicted boiling point 342 °C and density 1.2 g/cm³ [1]—provides a well‑defined reference point for GC‑MS and HPLC method development when analyzing reaction mixtures containing multiple indanone derivatives. The significant boiling point elevation (~100 °C) relative to 1‑indanone [2] ensures baseline chromatographic separation, making the compound suitable as an internal standard or system suitability marker in quality control protocols.

Scaffold‑Hopping in CNS Drug Discovery Programs

Substituted indanes have been described as dopamine D₂ and serotonin 5‑HT₂A receptor ligands in patent literature [1]. The 3‑(1H‑pyrrol‑1‑yl) substitution introduces an additional hydrogen‑bond acceptor and aromatic surface that can be exploited for scaffold‑hopping from saturated 3‑amino or 3‑pyrrolidinyl indanes. The commercial availability of the target compound at 97% purity [2] enables immediate in‑house biological profiling without the delay of custom synthesis, accelerating the hit‑to‑lead timeline for neuroscience targets.

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